Ethyl 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl](propyl)amino}-3-oxopropanoate
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Overview
Description
ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE is a complex organic compound that features a thiazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The ester functional group is then formed through esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE
- ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE
Uniqueness
ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group in the carbamoyl moiety can influence the compound’s lipophilicity and metabolic stability, differentiating it from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]-propylamino]-3-oxopropanoate |
InChI |
InChI=1S/C18H22N2O3S/c1-4-10-20(16(21)11-17(22)23-5-2)18-19-15(12-24-18)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
GLUORYMKFORCEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)CC(=O)OCC |
Origin of Product |
United States |
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